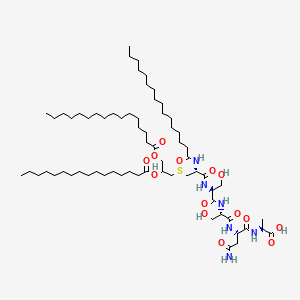
Uranium nitrate oxide (UO2(NO3)2)
Vue d'ensemble
Description
Uranium nitrate oxide, also known as Uranyl nitrate, is a water-soluble yellow uranium salt with the formula UO2(NO3)2. The hexa-, tri-, and dihydrates are known . It is a yellow rhombic radioactive crystal . It is mildly chemically toxic and unirradiated uranium is only mildly radioactive . It is mainly of interest because it is an intermediate in the preparation of nuclear fuels .
Synthesis Analysis
Uranyl nitrate can be prepared by the reaction of uranium salts with nitric acid . It is soluble in water, ethanol, and acetone . The common technique for generating UN is carbothermic reduction of uranium oxide (UO2) in a 2-step method .Molecular Structure Analysis
As determined by neutron diffraction, the uranyl center is characteristically linear with short U=O distances . In the equatorial plane of the complex are six U-O bonds to bidentate nitrate and two water ligands . At 245 pm, these U-O bonds are much longer than the U=O bonds of the uranyl center .Chemical Reactions Analysis
Uranyl nitrate is important for nuclear reprocessing. It is the compound of uranium that results from dissolving the decladded spent nuclear fuel rods or yellowcake in nitric acid, for further separation and preparation of uranium hexafluoride for isotope separation for preparing of enriched uranium .Physical And Chemical Properties Analysis
Uranyl nitrate is a yellow-green solid that is hygroscopic . It has a density of 3.5 g/cm3 (dihydrate) . It has a melting point of 60.2 °C and decomposes at a boiling point of 118 °C . It is soluble in water, ethanol, and acetone .Safety And Hazards
Uranyl nitrate is highly toxic by inhalation and ingestion . It may cause burns, coughing, drooling, tightness in the chest, low blood pressure, headache, weakness, dizziness, lung congestion, and pulmonary edema . It may also cause kidney damage, blood disorders, and loss of appetite, nausea, vomiting, diarrhea, and convulsions .
Orientations Futures
Uranyl nitrate is mainly used as an intermediate in the preparation of nuclear fuels . It is also used in the nuclear industry, commonly referred to as yellow salt . The future directions of Uranium nitrate oxide (UO2(NO3)2) could be focused on its applications in the nuclear industry and the development of safer handling and disposal methods.
Propriétés
IUPAC Name |
dioxouranium;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNHKOAYQRSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037136 | |
| Record name | Uranium nitrate oxide (UO2(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uranium nitrate oxide (UO2(NO3)2) | |
CAS RN |
10102-06-4, 36478-76-9 | |
| Record name | Uranyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036478769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium nitrate oxide (UO2(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(nitrato-O)dioxouranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)